N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-(3-METHOXYPROPYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a thiophene derivative and a trifluoromethyl-substituted amine.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the pyrimidine ring may produce dihydropyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPROPYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in N-(3-METHOXYPROPYL)-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE may confer unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14F3N3OS |
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Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14F3N3OS/c1-20-6-3-5-17-12-18-9(10-4-2-7-21-10)8-11(19-12)13(14,15)16/h2,4,7-8H,3,5-6H2,1H3,(H,17,18,19) |
InChI Key |
QGGSYSYADOLJFX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
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